4-(2,6-dimethylmorpholin-4-yl)-1-(2,5-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidine
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Overview
Description
4-[1-(2,5-DIMETHYLPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]-2,6-DIMETHYLMORPHOLINE is a complex organic compound that belongs to the class of pyrazolopyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications, particularly as inhibitors of cyclin-dependent kinases (CDKs) which are crucial in cell cycle regulation .
Preparation Methods
The synthesis of 4-[1-(2,5-DIMETHYLPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]-2,6-DIMETHYLMORPHOLINE typically involves multi-step organic reactionsReaction conditions often involve the use of catalysts and specific reagents to ensure high yield and purity . Industrial production methods may employ ultrasonic-assisted synthesis to enhance reaction rates and yields .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions where functional groups are replaced by nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its role in inhibiting CDKs, making it a potential candidate for cancer therapy.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of CDKs. By binding to the active site of CDKs, it prevents the phosphorylation of target proteins, thereby halting cell cycle progression. This mechanism is particularly effective in cancer cells, which rely on rapid cell division .
Comparison with Similar Compounds
Similar compounds include other pyrazolopyrimidine derivatives such as pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine. These compounds share a similar core structure but differ in their substituents, which can significantly affect their biological activities and therapeutic potential . The unique combination of the dimethylphenyl and dimethylmorpholine groups in 4-[1-(2,5-DIMETHYLPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]-2,6-DIMETHYLMORPHOLINE contributes to its distinct pharmacological profile.
Properties
Molecular Formula |
C19H23N5O |
---|---|
Molecular Weight |
337.4 g/mol |
IUPAC Name |
4-[1-(2,5-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-2,6-dimethylmorpholine |
InChI |
InChI=1S/C19H23N5O/c1-12-5-6-13(2)17(7-12)24-19-16(8-22-24)18(20-11-21-19)23-9-14(3)25-15(4)10-23/h5-8,11,14-15H,9-10H2,1-4H3 |
InChI Key |
WLZWLAKKGJCBQL-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CC(O1)C)C2=NC=NC3=C2C=NN3C4=C(C=CC(=C4)C)C |
Origin of Product |
United States |
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